5-Iodo-1,3-dihydro-benzimidazol-2-one

Cross-coupling Suzuki reaction Palladium catalysis

Select 5-Iodo-1,3-dihydro-benzimidazol-2-one for its weak C–I bond (BDE ~65 kcal/mol) enabling mild Pd-catalyzed cross-couplings (Suzuki, Sonogashira, Heck) at late-stage optimization. The large, polarizable iodine atom imparts strong, directional halogen-bond donor strength that bromo/chloro analogs cannot replicate, critical for structure-based drug design. Its stable iodine handle further serves as a precursor for SPECT imaging probes (¹²⁵I/¹²³I exchange) and photoaffinity labels. A publicly available high-resolution crystal structure supports accurate in silico docking and QSAR models.

Molecular Formula C7H5IN2O
Molecular Weight 260.03 g/mol
CAS No. 40644-14-2
Cat. No. B1315343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-1,3-dihydro-benzimidazol-2-one
CAS40644-14-2
Molecular FormulaC7H5IN2O
Molecular Weight260.03 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1I)NC(=O)N2
InChIInChI=1S/C7H5IN2O/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,9,10,11)
InChIKeyMCYVBTDFXAZDHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-1,3-dihydro-benzimidazol-2-one (CAS 40644-14-2) for Research Procurement: Core Structure, Reactivity & Class Context


5-Iodo-1,3-dihydro-benzimidazol-2-one (CAS 40644-14-2) is a halogenated heterocyclic compound belonging to the benzimidazolone class [1]. Its molecular formula is C₇H₅IN₂O, and it features an iodine atom at the 5-position of the bicyclic benzimidazole core . This iodine substituent is a defining feature, introducing a heavy halogen with a large atomic radius, high polarizability, and specific reactivity for cross-coupling and halogen bonding [2][3]. The compound serves as a versatile intermediate in medicinal chemistry and chemical biology, particularly for palladium-catalyzed reactions (e.g., Suzuki, Sonogashira) due to the facile oxidative addition of the C-I bond [2].

5-Iodo-1,3-dihydro-benzimidazol-2-one Procurement: Why Substituting with Other Halobenzimidazolones or Unsubstituted Cores is Not an Option


Substituting 5-iodo-1,3-dihydro-benzimidazol-2-one with its 5-bromo, 5-chloro, or unsubstituted analogs is not a viable option for projects requiring the specific reactivity and physicochemical profile of the iodo derivative. The C(sp²)-I bond is significantly weaker (bond dissociation energy ≈ 65 kcal/mol) than its C-Br (≈ 81 kcal/mol) and C-Cl (≈ 96 kcal/mol) counterparts, making it uniquely suited for mild cross-coupling conditions [1]. Furthermore, iodine's large atomic radius (∼140 pm vs. ∼120 pm for bromine) and high polarizability create a distinct halogen bonding donor profile that bromo and chloro analogs cannot replicate [2]. This specificity is critical in structure-based drug design, where iodine can enhance target binding affinity through halogen bonding or lipophilic interactions, a differentiation that is lost when switching to a smaller or non-halogenated core [3].

5-Iodo-1,3-dihydro-benzimidazol-2-one Quantitative Evidence for Scientific Selection: Reactivity, Structure & Bioisosteric Potential


5-Iodo-1,3-dihydro-benzimidazol-2-one C-I Bond Strength Enables Milder Cross-Coupling Conditions vs. Bromo Analogs

The C(sp²)-I bond in 5-iodo-1,3-dihydro-benzimidazol-2-one exhibits a bond dissociation energy (BDE) of approximately 65 kcal/mol, compared to ~81 kcal/mol for the C(sp²)-Br bond in 5-bromo-1,3-dihydro-benzimidazol-2-one [1]. This lower BDE translates to a lower activation energy for oxidative addition with palladium catalysts, a key step in cross-coupling reactions such as Suzuki and Sonogashira [2].

Cross-coupling Suzuki reaction Palladium catalysis

5-Iodo-1,3-dihydro-benzimidazol-2-one Halogen Bond Donor Strength: Quantified σ-Hole Depth vs. Other Halogenated Analogs

Computational studies demonstrate that the σ-hole on iodine is significantly more electropositive than on bromine or chlorine. For aryl iodides, the maximum electrostatic potential (Vs,max) on the σ-hole is approximately +25 to +30 kcal/mol, compared to +15 to +20 kcal/mol for aryl bromides and +5 to +10 kcal/mol for aryl chlorides [1]. This makes the iodine atom in 5-iodo-1,3-dihydro-benzimidazol-2-one a substantially stronger halogen bond donor than its bromo or chloro analogs, leading to stronger, more directional non-covalent interactions with Lewis bases [2].

Halogen bonding Molecular recognition Crystal engineering

Crystal Structure of 5-Iodo-1,3-dihydro-benzimidazol-2-one Confirms Molecular Geometry for SAR and Docking Studies

The crystal structure of 5-iodo-1,3-dihydro-benzimidazol-2-one has been solved and refined to an R-value of 0.050, confirming the planarity of the benzimidazolone core and the precise geometry of the 5-iodo substituent [1]. This experimentally determined structure provides accurate bond lengths and angles (C-I bond length ~2.09 Å) that are essential for reliable structure-activity relationship (SAR) analysis and molecular docking studies, in contrast to the unsubstituted or alkyl-substituted analogs where such data may not be available or where the substituent geometry is different [2].

X-ray crystallography Structural biology Drug design

Iodine Substituent Enhances Lipophilicity (cLogP) of Benzimidazolone Core, a Key Determinant for Membrane Permeability

The calculated partition coefficient (cLogP) for 5-iodo-1,3-dihydro-benzimidazol-2-one is approximately 2.1, compared to ~1.7 for the 5-bromo analog and ~1.2 for the unsubstituted benzimidazolone [1]. This increase in lipophilicity is a direct consequence of the iodine atom's large size and polarizability, which can enhance passive membrane permeability and improve blood-brain barrier penetration in drug candidates [2].

Lipophilicity ADME Drug discovery

5-Iodo-1,3-dihydro-benzimidazol-2-one Applications: Validated Scenarios for Research and Development


Medicinal Chemistry: Late-Stage Functionalization via Cross-Coupling for Lead Optimization

5-Iodo-1,3-dihydro-benzimidazol-2-one is the preferred substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) during late-stage lead optimization. The weaker C-I bond, as detailed in Evidence_Item 1, allows for efficient functionalization under mild conditions that are compatible with complex molecular architectures. This enables the rapid diversification of a benzimidazolone-containing core to explore structure-activity relationships (SAR) without resorting to de novo synthesis [1].

Structure-Based Drug Design: Exploiting Halogen Bonding for Target Engagement

In projects where a specific halogen bonding interaction with a target protein's backbone carbonyl or a side-chain carboxylate is hypothesized, 5-iodo-1,3-dihydro-benzimidazol-2-one is the essential building block. The enhanced halogen bond donor strength of the iodine atom, as quantified in Evidence_Item 2, provides a stronger and more directional interaction than a bromo or chloro analog. This can lead to improved binding affinity and selectivity, making the iodo compound critical for validating such design hypotheses [2].

Chemical Biology: Development of Photoaffinity Probes and Radiotracers

The presence of a stable iodine atom makes 5-iodo-1,3-dihydro-benzimidazol-2-one a valuable precursor for the synthesis of radiolabeled compounds (e.g., via iodine-125 or iodine-123 exchange) for SPECT imaging or in vitro binding assays. Furthermore, the iodo substituent can serve as a functional handle for the installation of photoaffinity labels (e.g., aryl azides) via cross-coupling, enabling target identification studies in chemical biology [3].

Computational Chemistry: Building Accurate QSAR and Docking Models

The availability of a high-resolution crystal structure for 5-iodo-1,3-dihydro-benzimidazol-2-one (Evidence_Item 3) provides an experimentally validated starting point for computational studies. Researchers can use this structure to perform accurate molecular docking simulations and to develop quantitative structure-activity relationship (QSAR) models. The precise geometry of the iodine atom ensures that the models reflect true molecular interactions, increasing the reliability of in silico predictions [4].

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